

# An In-depth Technical Guide to the Physicochemical Properties of Canagliflozin D4

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Canagliflozin D4 is the deuterated form of Canagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2). SGLT2 is primarily located in the proximal renal tubules and is responsible for the majority of glucose reabsorption from the glomerular filtrate. By inhibiting SGLT2, Canagliflozin and its deuterated analogue reduce renal glucose reabsorption, leading to increased urinary glucose excretion and a lowering of blood glucose levels.[1][2] Canagliflozin D4 is commonly used as an internal standard in pharmacokinetic and metabolic studies of Canagliflozin due to its similar chemical properties and distinct mass spectrometric signature.[3][4] This guide provides a comprehensive overview of the known physicochemical properties of Canagliflozin D4, detailed experimental protocols for their determination, and an illustrative representation of its primary signaling pathway.

It is important to note that while **Canagliflozin D4** is structurally very similar to Canagliflozin, the presence of deuterium can lead to slight alterations in its physicochemical properties.[5] Therefore, where data for **Canagliflozin D4** is not available, data for Canagliflozin is provided with the appropriate context.

## **Physicochemical Properties**

The following tables summarize the key physicochemical properties of **Canagliflozin D4** and its non-deuterated counterpart, Canagliflozin.



Table 1: General and Chemical Properties of Canagliflozin D4

| Property            | Value                                                                                                | Source |
|---------------------|------------------------------------------------------------------------------------------------------|--------|
| Chemical Name       | (1S)-1,5-anhydro-1-C-[3-[[5-(4-fluorophenyl-2,3,5,6-d4)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol |        |
| CAS Number          | 1997338-61-0                                                                                         | _      |
| Molecular Formula   | C24H21D4FO5S                                                                                         |        |
| Molecular Weight    | 448.5 g/mol                                                                                          | -      |
| Appearance          | A solid                                                                                              | _      |
| Storage Temperature | -20°C                                                                                                | _      |

Table 2: Physicochemical Data for Canagliflozin (Non-deuterated)

Disclaimer: These values are for the non-deuterated form, Canagliflozin. Deuteration may cause slight variations in these properties.

| Property                  | Value                                          | Source |
|---------------------------|------------------------------------------------|--------|
| Melting Point             | 68 - 72°C                                      |        |
| Boiling Point (Predicted) | 642.9 ± 55.0 °C                                | _      |
| pKa (Predicted)           | 12.57 (Strongest Acidic), -3 (Strongest Basic) |        |
| LogP                      | 3.44                                           |        |
| Aqueous Solubility        | Practically insoluble                          | _      |

Table 3: Solubility of Canagliflozin D4 in Organic Solvents



| Solvent | Solubility | Source |
|---------|------------|--------|
| DMF     | 30 mg/ml   |        |
| DMSO    | 30 mg/ml   | -      |
| Ethanol | 30 mg/ml   | -      |

# Experimental Protocols Determination of Aqueous Solubility

The equilibrium solubility of **Canagliflozin D4** can be determined using the shake-flask method.

#### Protocol:

- An excess amount of Canagliflozin D4 is added to a series of vials containing purified water or buffered solutions of different pH values (e.g., pH 1.2, 4.5, and 6.8).
- The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
- After incubation, the samples are centrifuged to pellet the undissolved solid.
- An aliquot of the supernatant is carefully removed and filtered through a 0.45 μm syringe filter.
- The concentration of Canagliflozin D4 in the filtrate is then determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
- An internal standard (a different deuterated analog or a structurally similar compound) is typically used to ensure accuracy.

## High-Performance Liquid Chromatography (HPLC) Method for Quantification



A reverse-phase HPLC (RP-HPLC) method can be employed for the quantification of **Canagliflozin D4**.

#### Protocol:

- Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or MS detector.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an
  organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode. A typical starting
  point could be a 50:50 (v/v) mixture.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 290 nm for UV detection. For MS detection, the mass spectrometer is set to monitor the specific mass-to-charge ratio (m/z) of **Canagliflozin D4**.
- Standard and Sample Preparation: Standard solutions of **Canagliflozin D4** are prepared in a suitable solvent (e.g., methanol or a mixture of the mobile phase). Samples from the solubility study are diluted as necessary.
- Analysis: Equal volumes of the standard solutions and samples are injected into the HPLC system. The concentration of Canagliflozin D4 in the samples is calculated by comparing its peak area to the calibration curve generated from the standard solutions.

# Signaling Pathway of SGLT2 Inhibition by Canagliflozin

Canagliflozin exerts its therapeutic effect by inhibiting SGLT2 in the kidneys. Beyond its primary glucose-lowering effect, research suggests that SGLT2 inhibitors, including Canagliflozin, may have pleiotropic effects involving various signaling pathways. One of the key pathways modulated is the AMP-activated protein kinase (AMPK) pathway.





Click to download full resolution via product page

Caption: SGLT2 Inhibition Pathway by Canagliflozin D4.

Diagram Description: The diagram illustrates the primary mechanism of action of **Canagliflozin D4**, which involves the inhibition of SGLT2, leading to decreased renal glucose reabsorption



and increased urinary glucose excretion, ultimately lowering blood glucose levels. Additionally, it depicts the potential downstream effects on cellular signaling, including the activation of AMPK, which in turn can inhibit pro-inflammatory pathways such as NF-kB and the NLRP3 inflammasome.

## **Experimental Workflow for Physicochemical Characterization**

The logical flow for characterizing the physicochemical properties of **Canagliflozin D4** is outlined below.





Click to download full resolution via product page

Caption: Workflow for Physicochemical Characterization.

Diagram Description: This workflow outlines the sequential steps for a comprehensive physicochemical characterization of **Canagliflozin D4**. It begins with sample acquisition and basic visual inspection, followed by solubility screening to inform the development of a robust



analytical method like HPLC. This validated method is then used for quantitative solubility determination. Parallel to this, other key parameters such as melting point, partition coefficient (LogP), and pKa are determined through respective experimental techniques. Finally, all the acquired data is compiled to create a complete physicochemical profile of the compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Canagliflozin | C24H25FO5S | CID 24812758 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Canagliflozin D4 | 1997338-61-0 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Canagliflozin D4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026297#what-are-the-physicochemical-properties-of-canagliflozin-d4]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com